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Compound of Interest

Compound Name: Calcium sorbate

Cat. No.: B1585277 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Calcium sorbate, the calcium salt of sorbic acid, is a preservative used in the food industry to

inhibit the growth of molds, yeasts, and some bacteria, thereby extending the shelf life of

various products, including baked goods.[1] Its efficacy is attributed to the antimicrobial

properties of sorbic acid.[2] This document provides detailed application notes and protocols for

the use of calcium sorbate as a preservative in baked goods, intended for research and

development purposes.

Regulatory Status: In the United States, calcium sorbate is generally recognized as safe

(GRAS) by the Food and Drug Administration (FDA) for use as a chemical preservative.[3][4][5]

However, it is important to note that calcium sorbate is no longer authorized as a food additive

in the European Union due to a lack of sufficient genotoxicity data.[1][6]

Physicochemical Properties
Calcium sorbate is a fine, white crystalline powder with limited solubility in water and is

practically insoluble in ethanol.[1][6][7][8] This property makes it suitable for surface

applications on foods.[1]
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Property Value Reference

Chemical Formula C12H14CaO4 [9]

Molar Mass 262.32 g/mol [7]

Solubility in Water Sparingly soluble [9]

Appearance Fine white crystalline powder [7]

E Number E203 [6][10]

Mechanism of Action
The antimicrobial activity of calcium sorbate stems from sorbic acid.[2] Sorbates inhibit

microbial growth by disrupting cell membranes and interfering with essential metabolic

processes.[2] The undissociated form of sorbic acid is the active antimicrobial agent.[11]

Therefore, the effectiveness of sorbates is pH-dependent, with optimal activity in acidic

conditions (pH below 6.5).[10] The acid penetrates the microbial cell and dissociates in the

more alkaline interior, leading to a drop in intracellular pH and inhibition of enzymatic activity,

ultimately arresting cell growth.[11]

Extracellular Environment (Acidic pH)

Microbial Cell

Undissociated Sorbic Acid Cell MembranePenetration Cytoplasm (Higher pH) Dissociated Sorbic AcidDissociation Enzyme InactivationLowers intracellular pH Inhibition of Growth
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Mechanism of Sorbate Antimicrobial Activity.
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Calcium sorbate is utilized in a variety of baked goods to prevent spoilage from mold and

yeast.[1] Typical usage levels for sorbates in food products range from 0.025% to 0.10%.[10]

Quantitative Data on Efficacy
While specific quantitative data for calcium sorbate in baked goods is limited in publicly

available literature, the following table illustrates the typical presentation of efficacy data based

on a study of other preservatives in bread. This format can be used to tabulate results from

experimental protocols such as the one described in Section 5. The data presented here is for

illustrative purposes and is adapted from a study on sorbic acid and calcium propionate.

Illustrative Efficacy Data of Preservatives in Bread (Total Fungal Count - log10 CFU/g)

Storage Day
Control (No
Preservative)

Preservative A
(e.g., Sorbic Acid
0.2%)

Preservative B
(e.g., Calcium
Propionate 0.3%)

0 <1 <1 <1

3 2.5 1.0 1.5

5 4.2 2.1 3.0

7 >5.0 (Visible Mold) 2.8 4.5

Note: This table is for illustrative purposes. Actual results for calcium sorbate would need to

be determined experimentally.

Experimental Protocols
The following protocols are designed to evaluate the efficacy of calcium sorbate as a

preservative in a model baked good system.

Preservative Efficacy Testing (Challenge Test) in Bread
This protocol outlines a challenge test to determine the effectiveness of calcium sorbate in

inhibiting the growth of common spoilage molds in bread.[12][13][14]

5.1.1. Materials
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Bread ingredients (flour, water, yeast, sugar, salt)

Calcium sorbate

Spoilage mold cultures (e.g., Aspergillus niger, Penicillium chrysogenum)

Sterile water

Stomacher and sterile bags

Incubator

Petri dishes with appropriate agar medium (e.g., Potato Dextrose Agar)

5.1.2. Experimental Workflow
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Prepare bread dough with varying concentrations of calcium sorbate (e.g., 0%, 0.1%, 0.2%, 0.3%)

Bake bread loaves under controlled conditions

Cool and slice bread in a sterile environment

Inoculate bread slices with a known concentration of mold spores

Package and incubate slices at a controlled temperature and humidity

At specified time intervals (e.g., days 0, 3, 5, 7, 10), visually inspect for mold growth

Perform microbial analysis: Homogenize bread samples and perform serial dilutions

Plate dilutions on agar and incubate

Count fungal colonies and calculate CFU/g

Analyze and compare the rate of mold growth across different preservative concentrations

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1585277?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1585277?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

